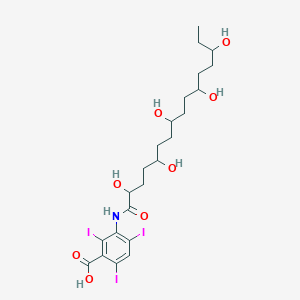![molecular formula C8H10Cl2N2 B14786582 3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)
3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine is a specialized chemical compound with a pyridazine ring structure. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions, and a complex substituent at the 4 position, which includes deuterium-labeled groups. The deuterium labeling makes this compound particularly useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine typically involves the chlorination of a pyridazine precursor followed by the introduction of the deuterium-labeled substituent. One common method involves the reaction of 3,6-dichloropyridazine with a deuterium-labeled alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and deuterium exchange reactions. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under catalytic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyridazine ring.
科学的研究の応用
3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies and reaction tracking.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine involves its interaction with specific molecular targets. The deuterium labeling can influence the compound’s stability and reactivity, making it a valuable tool in studying reaction mechanisms and metabolic processes. The exact pathways and targets depend on the specific application and experimental conditions.
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine: Lacks the deuterium labeling and complex substituent.
4-Isopropyl-3,6-dichloropyridazine: Contains an isopropyl group instead of the deuterium-labeled substituent.
Uniqueness
The unique feature of 3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine is its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can alter the compound’s physical and chemical properties, making it particularly useful in studies requiring precise tracking and analysis.
特性
分子式 |
C8H10Cl2N2 |
|---|---|
分子量 |
214.14 g/mol |
IUPAC名 |
3,6-dichloro-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]pyridazine |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3/i1D3,2D3,3D3 |
InChIキー |
DTUZXHRABOWYAE-GQALSZNTSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC(=NN=C1Cl)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)
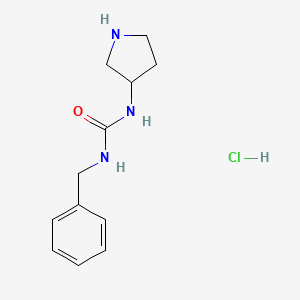


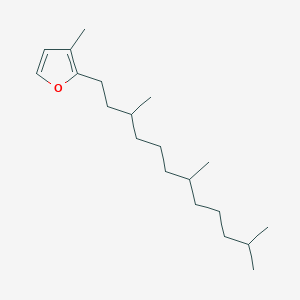
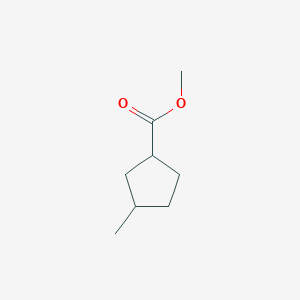
![2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14786532.png)
![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)
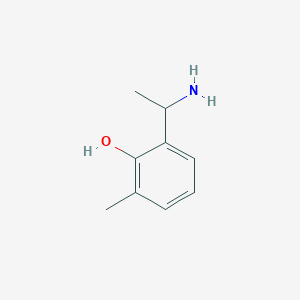
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)
